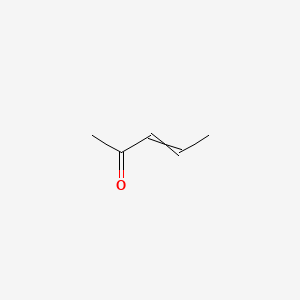

3-Penten-2-one

Vue d'ensemble

Description

Synthesis Analysis

A convenient large-scale synthesis of (E)-3-penten-2-one has been described based on the synthesis of the corresponding β,γ-unsaturated ketone and its subsequent base-catalyzed olefin isomerization . Another study unraveled the reaction route and kinetics for the synthesis of 3M3P via the cross-aldol condensation of acetaldehyde with butanone, catalyzed by the heterogeneous acidic ion exchange resin (NKC-9) .Molecular Structure Analysis

3-Penten-2-one has a molecular formula of C5H8O . It is a methyl propenyl ketone and a volatile organic compound . The compound is classified as an α,β-unsaturated ketone .Chemical Reactions Analysis

The (E) isomer of 3-Penten-2-one is classically obtained from the 3-chloropentanone by dehydrohalogenation . It can also be obtained by dehydration of 4-hydroxy-pentan-2-one using oxalic acid as a catalyst . A study has also reported the gas-phase reactions of 3-Methyl-3-buten-2-one and 3-Methyl-3-penten-2-one with Ozone .Physical And Chemical Properties Analysis

3-Penten-2-one is a colorless volatile liquid . It has a density of 0.8±0.1 g/cm3 . The boiling point is 122.0±0.0 °C at 760 mmHg . It has a vapour pressure of 14.2±0.2 mmHg at 25°C .Applications De Recherche Scientifique

Organic Synthesis

3-Penten-2-one: is utilized in organic synthesis for the construction of complex molecules. It serves as a precursor for synthesizing various alkaloids, including senepodine G and cermizine C . Its role as an α,β-unsaturated ketone allows it to participate in Michael additions and Aldol condensations, which are pivotal in constructing carbon-carbon bonds.

Pharmaceutical Research

In pharmaceutical research, 3-Penten-2-one is explored for synthesizing medicinal compounds. Its incorporation into drug design and development stems from its reactivity, which enables the formation of pharmacologically active frameworks .

Material Science

The compound’s properties are significant in material science, particularly in the development of new synthetic pathways for creating polymers and coatings. Its ability to undergo polymerization reactions makes it a valuable monomer for producing materials with specific mechanical and chemical properties .

Environmental Studies

3-Penten-2-one: is identified in biomass burning emissions and is a subject of study in environmental chemistry. Researchers investigate its oxidation products and their impact on atmospheric chemistry and potential contribution to air pollution .

Biochemistry

Biochemists utilize 3-Penten-2-one in studying protein conformational changes. Its conjugated pi system exhibits strong UV absorbance, making it a useful probe in UV spectroscopy to monitor structural changes in biological molecules .

Industrial Applications

Industrially, 3-Penten-2-one finds use as a flavoring agent due to its fruity to pungent odor. It’s found in various foods and is used to synthesize compounds that enhance the flavor profile of food products .

Mécanisme D'action

Target of Action

3-Penten-2-one is an organic compound with the formula CH3C(O)CH=CHCH3 . It exists as (E) and (Z) stereoisomers . The compound is classified as an α,β-unsaturated ketone . .

Biochemical Pathways

It is known that 3-penten-2-one can be used for the synthesis of other compounds such as the alkaloids senepodine g and cermizine c .

Result of Action

It has been found in various plants and foods such as tomatoes, cocoa, tea, and potato chips , suggesting it may have some biological activity.

Safety and Hazards

Orientations Futures

A study has proposed a more sustainable production of 3-Methyl-3-penten-2-one for Synthetic Ketone Fragrances . The process combines a reactive distillation column (RDC) and a fixed bed reactor (FBR) with the use of heterogeneous catalysts . This technology can reduce energy usage, total annual cost, CO2 emissions, and waste, while improving mass efficiency .

Propriétés

IUPAC Name |

(E)-pent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABTWGUMFABVFG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881229 | |

| Record name | (E)-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; fruity odour becoming pungent on storage | |

| Record name | 3-Penten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl propenyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

122.5 °C | |

| Record name | Methyl propenyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.865 | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

39.1 [mmHg] | |

| Record name | 3-Penten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3-Penten-2-one | |

CAS RN |

625-33-2, 3102-33-8 | |

| Record name | 3-Penten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-2-one (trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WN5NGB7KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl propenyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Penten-2-one?

A1: 3-Penten-2-one has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 3-Penten-2-one?

A: Researchers frequently employ Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], Nuclear Magnetic Resonance (NMR) [, , ], and Gas Chromatography-Mass Spectrometry (GC-MS) [, , ] for structural analysis and identification of 3-Penten-2-one. UV-Vis spectroscopy is also used to study its electronic transitions and interactions [].

Q3: How does 3-Penten-2-one react with ozone in the atmosphere?

A: The ozonolysis of 3-Penten-2-one is a significant atmospheric process. It primarily yields butanedione and acetaldehyde []. This reaction contributes to the formation of hydroxyl radicals (OH) and impacts ozone concentrations, influencing the overall oxidative capacity of the atmosphere [, ].

Q4: What are Criegee Intermediates and how are they formed during the ozonolysis of 3-Penten-2-one?

A: Criegee Intermediates (CIs) are highly reactive zwitterionic molecules generated during the ozonolysis of alkenes, including 3-Penten-2-one []. The reaction proceeds through a cyclic primary ozonide, which rapidly decomposes to form a carbonyl compound and a CI [, ]. The unsaturated substituent in 3-Penten-2-one leads to the formation of a five-carbon CI, 3-penten-2-one oxide [].

Q5: Does the presence of additional methyl groups influence the reactivity of unsaturated ketones with ozone?

A: Yes, increasing the degree of substitution at the carbon-carbon double bond generally increases the rate coefficient for the reaction with ozone []. This trend is observed when comparing the rate constants of 3-Penten-2-one with its methyl-substituted analogs, 3-methyl-3-penten-2-one and 4-methyl-3-penten-2-one [].

Q6: How do OH radicals react with 3-Penten-2-one and what are the major products?

A: The reaction of 3-Penten-2-one with OH radicals is initiated by addition of the OH radical to the double bond, followed by reactions with oxygen and nitric oxide []. Acetoin, acetaldehyde, biacetyl, CO2, and peroxyacetyl nitrate (PAN) are the main products identified []. Notably, no significant formation of organic nitrates (RONO2) was observed in this reaction [].

Q7: Does the position of the carbonyl group within the molecule impact its reactivity towards OH radicals?

A: Yes, the position of the carbonyl group can influence the reactivity of unsaturated ketones towards OH radicals []. This is evident when comparing the rate coefficients for the reactions of OH radicals with 4-hexen-3-one, 5-hexen-2-one, and 3-Penten-2-one [].

Q8: What is the atmospheric lifetime of 3-Penten-2-one?

A: Based on its reaction rate with hydroxyl radicals, the estimated atmospheric lifetime of 3-Penten-2-one is between 2 and 3 hours [].

Q9: Has 3-Penten-2-one been identified in natural sources?

A: Yes, 3-Penten-2-one is a volatile compound found in various fruits, including the choch fruit (Lucuma hypoglauca Standley) []. Its presence contributes to the characteristic aroma profile of these fruits.

Q10: Does 3-Penten-2-one exhibit any biological activity?

A: Studies have shown that 3-Penten-2-one can induce heme oxygenase-1 (HO-1) expression in RAW264.7 macrophages, potentially through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) []. This induction of HO-1 subsequently leads to the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, suggesting potential anti-inflammatory properties [].

Q11: Are there any structural features of 3-Penten-2-one crucial for its biological activity?

A: The α,β-unsaturated carbonyl group of 3-Penten-2-one is likely crucial for its biological activity, as similar compounds lacking either the double bond or the carbonyl group show significantly reduced activity [].

Q12: Can 3-Penten-2-one be used as an attractant for insects?

A: Research has shown that 3-Penten-2-one, along with 4-hydroxy-4-methyl-2-pentanone, can attract male Bactrocera invadens flies []. This finding suggests the potential use of 3-Penten-2-one in pest control strategies targeting this invasive fruit fly species.

Q13: What are some common synthetic routes for producing 3-Penten-2-one?

A: 3-Penten-2-one can be synthesized through various methods, including the formic acid rearrangement of specific alkynols [] and a base-catalyzed olefin isomerization of its corresponding β,γ-unsaturated ketone [].

Q14: How do amines react with 3-Penten-2-one?

A: Amines can react with 3-Penten-2-one through nucleophilic addition reactions. For example, 4-amino-3-penten-2-one derivatives can be synthesized through the reaction of amines with 1,1,1-trichloro-4-methoxy-3-penten-2-one, involving an addition-elimination mechanism [].

Q15: How can 3-Penten-2-one be used in the synthesis of heterocyclic compounds?

A: 3-Penten-2-one can serve as a valuable building block in the synthesis of various heterocyclic compounds. For instance, its reaction with diazonium salts can yield substituted pyrazoles [, ]. Additionally, enamino ketones derived from 3-Penten-2-one can react with aryl isocyanates to form pyridine derivatives [, ].

Q16: How is computational chemistry used to study the reactions of 3-Penten-2-one?

A: Density functional theory (DFT) calculations are frequently employed to elucidate the reaction mechanisms, predict reaction products, and determine thermodynamic parameters for reactions involving 3-Penten-2-one, particularly in atmospheric chemistry studies [, , ]. These calculations provide valuable insights into the reactivity and fate of 3-Penten-2-one in the environment.

Q17: How does the stability of 3-Penten-2-one affect its potential applications?

A: While 3-Penten-2-one itself can be susceptible to oxidation and polymerization, its thioacetate derivative exhibits greater stability []. This stability makes the thioacetate a potentially viable precursor for the controlled release of 3-Penten-2-one through enzymatic hydrolysis, particularly in food flavoring applications [].

Q18: Can ohmic heating be used to preserve volatile compounds, including 3-Penten-2-one, in beverages like coconut water?

A: Yes, ohmic heating has shown promising results in preserving volatile compounds, including 3-Penten-2-one, in coconut water while ensuring its commercial safety []. The rapid and uniform heating characteristic of this technology minimizes thermal degradation and preserves the overall flavor profile of the beverage [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1195887.png)